1-Benzyl-1,8-diazaspiro[4.5]decan-2-one
Description
1-Benzyl-1,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound characterized by a bicyclic structure containing two nitrogen atoms (1,8-diaza) and a benzyl substituent at the 1-position. Its molecular formula is C₁₅H₂₀N₂O, with a molecular weight of 244.33 g/mol (CAS: 1031928-36-5) . The compound has been studied in pharmaceutical contexts, particularly as a precursor or intermediate in synthesizing bioactive molecules. Its spirocyclic architecture confers rigidity, which can enhance binding specificity in drug-target interactions .
Properties
IUPAC Name |
1-benzyl-1,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-6-7-15(8-10-16-11-9-15)17(14)12-13-4-2-1-3-5-13/h1-5,16H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRODHKXRHGRJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)N(C1=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1,8-diazaspiro[4.5]decan-2-one typically involves the condensation of N-benzylpiperidone with appropriate amines and other reagents. One common method includes the use of thioglycolic acid in a one-pot three-component condensation reaction under reflux conditions in toluene. This reaction is facilitated by the removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,8-diazaspiro[4.5]decan-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The benzyl group and nitrogen atoms in the spirocyclic structure make it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Benzyl-1,8-diazaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Industry: Its unique structural features make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,8-diazaspiro[4.5]decan-2-one primarily involves the inhibition of specific enzymes and receptors. For instance, it acts as a potent inhibitor of RIPK1 kinase activity, blocking the activation of the necroptosis pathway. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its interaction with other proteins and substrates involved in the necroptosis signaling pathway .
Comparison with Similar Compounds
Biological Activity
1-Benzyl-1,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound notable for its complex structure and significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial research.
Structural Characteristics
The compound features a unique spiro linkage between a piperidine and a lactam ring, which contributes to its biological properties. Its molecular formula is , and it exhibits various functional groups that influence its reactivity and interactions with biological targets.
This compound primarily exerts its effects through the inhibition of specific kinases involved in inflammatory pathways:
- Targets :
- Receptor Interacting Protein Kinase 1 (RIPK1)
- TYK2/JAK1 Kinases
The inhibition of these kinases blocks the necroptosis pathway, which is implicated in several inflammatory diseases. This mechanism suggests potential therapeutic applications in conditions where necroptosis plays a critical role, such as autoimmune disorders and certain cancers .
Anti-inflammatory Effects
Research indicates that this compound demonstrates potent anti-inflammatory properties. It has been shown to significantly reduce inflammation markers in various experimental models, making it a candidate for further development as an anti-inflammatory drug.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications to the benzyl group can enhance its antimicrobial efficacy .
The compound has excellent metabolic stability, which is crucial for its potential use in therapeutic applications. Its interaction with biological molecules occurs through specific binding sites on target enzymes, leading to significant biochemical effects at the cellular level.
Case Study: Inhibition of RIPK1
In a study aimed at discovering new RIPK1 inhibitors, this compound was identified as a promising candidate due to its ability to inhibit RIPK1 with an IC50 value indicating strong potency. This study utilized virtual screening methods followed by in vitro assays to confirm the biological activity of the compound against necroptosis pathways .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Spirocyclic | Potent RIPK1 inhibitor |
| 2,8-Diazaspiro[4.5]decan-1-one | Spirocyclic | Inhibits necroptosis |
| 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Spirocyclic | Anticancer properties |
This table illustrates the comparative biological activities of related compounds, highlighting the unique position of this compound in terms of its inhibitory effects on RIPK1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
